9,9-Diphenylxanthene

Vue d'ensemble

Description

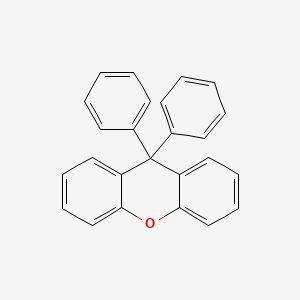

9,9-Diphenylxanthene is a chemical compound with the linear formula C25H18O . It has a molecular weight of 334.422 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of xanthones, including 9,9-Diphenylxanthene, has been a subject of research. Various methods have been developed, including classical and modified methods . The use of ytterbium, palladium, ruthenium, copper catalysis, and chromen-4-ones as building blocks have been highlighted .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

9,9-Diphenylxanthene derivatives have been studied extensively for their unique chemical properties and potential applications. The synthesis of thioxanthen-9-one derivatives, related to 9,9-diphenylxanthene, is noteworthy for their medicinal properties like anti-histaminic, antiparasitic, neuroleptic, and anti-tumor activity. These derivatives are prepared using reactions like Ullmann reaction or by reacting thio-salicylic acid with substituted arenes (Honek, Mancini, & Belleau, 1983).

Organic Light-Emitting Diodes (OLEDs)

A series of 9,9-diphenyl-9H-thioxanthene derivatives have been developed as host materials in blue phosphorescent OLEDs. Their structure-property relationships and performance in devices, such as low turn-on voltages and high power efficiency, were thoroughly investigated, highlighting their significant potential in OLED technology (Liu et al., 2015).

Solar Cell Applications

9,9-Bis(4-diphenylaminophenyl)fluorene derivatives have been used as dopant-free hole transporting materials (HTMs) in planar inverted perovskite solar cells, showing high power conversion efficiencies and good stability (Pham et al., 2019).

Polymer Science

Polyimides based on 9,9-disubstituted xanthene dianhydrides have been prepared for potential use in electronic applications due to their good mechanical properties, lower dielectric constant, lower moisture absorption, and low coefficient of thermal expansion. These properties make them suitable for various applications, including films, fibers, and parts (Trofimenko & Auman, 1994).

Photophysical Properties

Research has been conducted on the linear and two-photon photophysical properties of diphenylaminofluorene-based materials, including studies on their absorption, quantum yields, fluorescence, and two-photon absorption spectra. These studies are crucial for understanding the potential applications of these materials in various fields, such as photonics and optoelectronics (Belfield et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

9,9-diphenylxanthene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)21-15-7-9-17-23(21)26-24-18-10-8-16-22(24)25/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYAGEJQCXTMET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403072 | |

| Record name | 9,9-diphenylxanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102892-77-3 | |

| Record name | 9,9-diphenylxanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B3045116.png)

![4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline](/img/structure/B3045123.png)

![2-[3-(4-Methylphenyl)pyrazolyl]ethylamine](/img/structure/B3045124.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3045132.png)

![5-(2-methoxyethyl)-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3045133.png)